molecular formula C₅H₁₁NO₄ B1139646 (2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal CAS No. 39840-37-4

(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal

Cat. No. B1139646
CAS RN: 39840-37-4
M. Wt: 149.1
InChI Key:
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying how the compound reacts with other compounds. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, optical activity, etc. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Glycoside Mimics

D-Lyxosylamine is a valuable sugar derivative that has attracted much attention as a synthetic intermediate en route to iminosugar-C-glycosyl compounds . These compounds are among the most important glycomimetics reported to date due to their powerful activities as inhibitors of a wide variety of glycosidases and glycosyltransferases .

Pharmacological Chaperones

Iminosugars, which can be accessed readily from glycosylamines like D-Lyxosylamine, are used as pharmacological chaperones . These molecules can assist in the correct folding of proteins, which is particularly useful in the treatment of diseases caused by protein misfolding .

Enzymatic Production of Functional Sugars

D-Lyxosylamine, through its isomerization reaction with D-xylulose and D-fructose, has drawn researchers’ attention due to its broad substrate specificity and high potential for enzymatic production of some functional sugars .

Synthesis of Glycomimetics

Glycomimetics are analogues of carbohydrates that may interfere in biochemical pathways wherein carbohydrates play key roles and are associated with pathological disorders . D-Lyxosylamine, as a glycosylamine, provides a ready access to these important glycoside mimics .

Production of Rare Sugars

D-Lyxosylamine, through its isomerization reaction, can be used in the production of rare sugars such as D-xylulose, D-mannose, and L-ribose . These sugars have potential applications in various industries including food, cosmetics, and pharmaceuticals .

Development of Efficient Synthesis Methods

D-Lyxosylamine and similar compounds have been the focus of several studies aimed at developing efficient synthesis methods. These studies highlight the avoidance of undesired isomers in the process, making the synthesis more efficient and cost-effective.

Pharmaceutical Applications

The compound and its derivatives have been explored for their potential pharmaceutical applications. For instance, it has been used in the development of water-soluble Glucose amine Schiff base derivative through microwave-assisted synthesis, which may have implications in drug development.

Structural Characterization and Stability Studies

D-Lyxosylamine and similar compounds have been used in studies examining their stability and degradation pathways. This contributes to understanding the stability of such compounds, which is crucial in drug development and other applications.

Mechanism of Action

Target of Action

D-Lyxosylamine, also known as (2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal, has been shown to have anticancer activity against leishmania species . It inhibits the growth of the parasite by binding to the lectin, sialic, and glycoconjugates on the surface of cells .

Mode of Action

The mode of action of D-Lyxosylamine involves its interaction with its targets, primarily the lectin, sialic, and glycoconjugates on the surface of cells . The compound binds to these targets, leading to inhibition of the growth of the parasite .

Biochemical Pathways

It is known that glycosylamines, a group to which d-lyxosylamine belongs, are valuable sugar derivatives that have attracted much attention as synthetic intermediates en route to iminosugar-c-glycosyl compounds . These compounds are known to inhibit a wide variety of glycosidases and glycosyltransferases .

Pharmacokinetics

It is known that the compound is stable under normal temperature and pressure .

Result of Action

The result of D-Lyxosylamine’s action is the inhibition of the growth of leishmania species . This is achieved through its binding to the lectin, sialic, and glycoconjugates on the surface of cells .

Action Environment

The action of D-Lyxosylamine can be influenced by environmental factors. For instance, the compound should be stored in a cool, dry place with good ventilation or exhaust . It should be kept separate from oxidizing agents, acids, and food chemicals . The storage area should be equipped with leak emergency treatment equipment and suitable containment materials .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it .

properties

IUPAC Name

(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c7-4(3-9)6(11)5(10)1-2-8/h3-6,8,10-11H,1-2,7H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDHRDQRQUAZDW-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(C=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H]([C@@H]([C@@H](C=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R,4R)-2-amino-3,4,6-trihydroxyhexanal

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